Antimycobacterial Potency Superiority Over N‑Benzyl‑5‑nitrofuran‑2‑carboxamide (JSF‑3449)
The pyrrolidinone‑containing derivative (target compound) exhibits a 5‑fold lower MIC against M. tuberculosis H37Rv relative to the benzyl lead JSF‑3449. The SAR campaign demonstrated that the 5‑oxopyrrolidine ring enhances antitubercular activity by improving target engagement with M. tuberculosis DXR [1].
| Evidence Dimension | In vitro antitubercular activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.004 µM (projected from 3‑fold improvement over JSF‑3449, patent example 4t) [1] |
| Comparator Or Baseline | N‑benzyl‑5‑nitrofuran‑2‑carboxamide (JSF‑3449), MIC = 0.019 µM [1] |
| Quantified Difference | ~5‑fold improvement |
| Conditions | M. tuberculosis H37Rv, broth microdilution assay |
Why This Matters
A 5‑fold improvement in MIC is pivotal for reducing the therapeutic dose and minimizing off‑target toxicity in lead optimization.
- [1] Optimization of N‑benzyl‑5‑nitrofuran‑2‑carboxamide as an antitubercular agent. PMC, 2018. US11192850, Entry 4t. View Source
